molecular formula C15H21NO4 B13798016 N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine CAS No. 59486-18-9

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine

Cat. No.: B13798016
CAS No.: 59486-18-9
M. Wt: 279.33 g/mol
InChI Key: VFPXZBJPIRXBGE-UHFFFAOYSA-N
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Description

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33154 . It is known for its unique structure, which includes a benzylamine core substituted with two methoxycarbonylethyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine typically involves the reaction of m-toluidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxycarbonylethyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis-(2-methoxycarbonylethyl)-benzylamine
  • N,N-Bis-(2-methoxycarbonylethyl)-aniline

Uniqueness

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is unique due to its specific substitution pattern on the benzylamine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .

Properties

CAS No.

59486-18-9

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 3-(N-(3-methoxy-3-oxopropyl)-3-methylanilino)propanoate

InChI

InChI=1S/C15H21NO4/c1-12-5-4-6-13(11-12)16(9-7-14(17)19-2)10-8-15(18)20-3/h4-6,11H,7-10H2,1-3H3

InChI Key

VFPXZBJPIRXBGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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